molecular formula C12H16BrNZn B14884399 2-[(1-Piperidino)methyl]phenylZinc bromide

2-[(1-Piperidino)methyl]phenylZinc bromide

Cat. No.: B14884399
M. Wt: 319.5 g/mol
InChI Key: CBUSCLRLBKLBPU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valued for its role in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the piperidino group enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Piperidino)methyl]phenylzinc bromide typically involves the reaction of 2-bromobenzyl chloride with piperidine to form 2-[(1-Piperidino)methyl]bromobenzene. This intermediate is then treated with zinc dust in the presence of a suitable solvent like tetrahydrofuran to yield the desired organozinc compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Piperidino)methyl]phenylzinc bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-[(1-Piperidino)methyl]phenylzinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(1-Piperidino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc species. This species can undergo oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination steps to form the desired product. The piperidino group enhances the stability and reactivity of the organozinc compound, facilitating efficient cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Piperidino)methyl]phenylzinc bromide is unique due to its enhanced stability and reactivity compared to other organozinc compounds. The presence of the piperidino group provides additional steric and electronic effects, making it a valuable reagent in various synthetic applications.

Properties

Molecular Formula

C12H16BrNZn

Molecular Weight

319.5 g/mol

IUPAC Name

bromozinc(1+);1-(phenylmethyl)piperidine

InChI

InChI=1S/C12H16N.BrH.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3-4,7H,2,5-6,9-11H2;1H;/q-1;;+2/p-1

InChI Key

CBUSCLRLBKLBPU-UHFFFAOYSA-M

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=[C-]2.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.